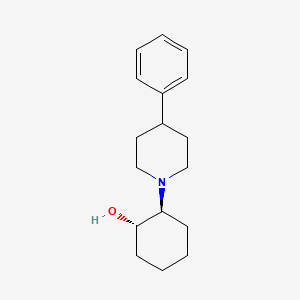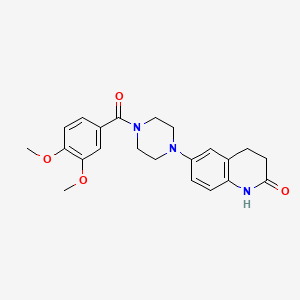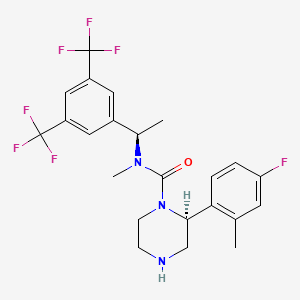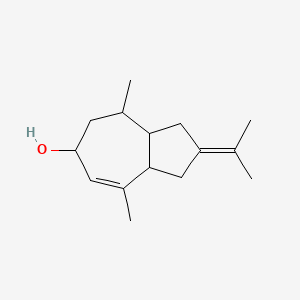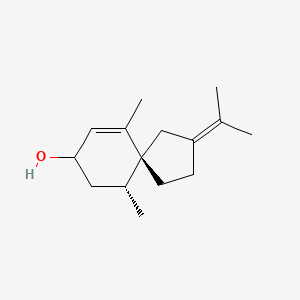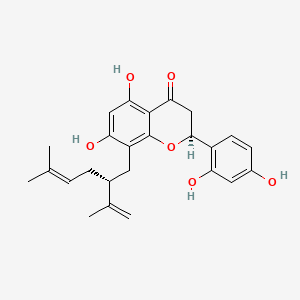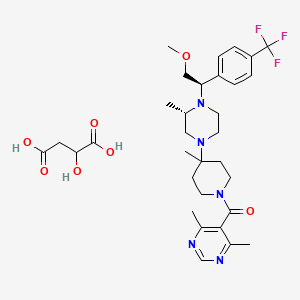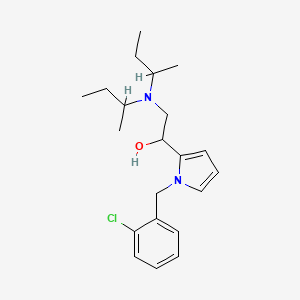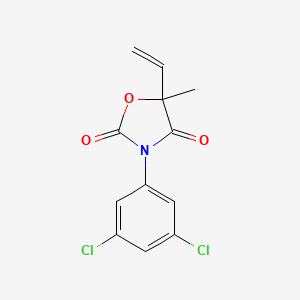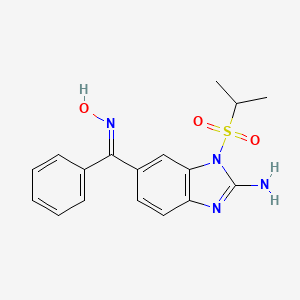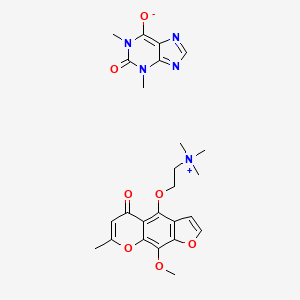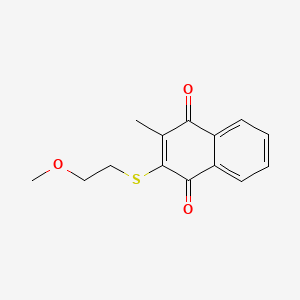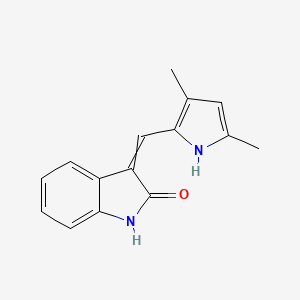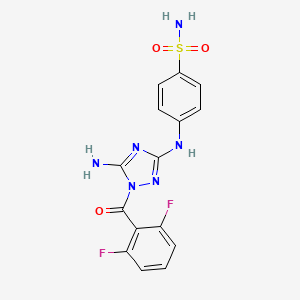
JNJ-7706621
Overview
Description
JNJ-7706621 is a novel cell cycle inhibitor that has shown potent inhibition of several cyclin-dependent kinases and Aurora kinases. It selectively blocks the proliferation of tumor cells of various origins while being significantly less effective at inhibiting normal human cell growth . This compound has been studied for its potential therapeutic applications in cancer treatment due to its ability to modulate aberrant cell cycle regulation .
Mechanism of Action
Target of Action
JNJ-7706621 is a potent inhibitor of several cyclin-dependent kinases (CDKs) and Aurora kinases . The primary targets of this compound are CDK1, CDK2, Aurora-A, and Aurora-B . These kinases play crucial roles in cell cycle regulation and mitosis .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. It has been shown to inhibit CDK1 and CDK2, with IC50s of 9 nM and 3 nM respectively, and Aurora-A and Aurora-B, with IC50s of 11 nM and 15 nM respectively . This inhibition disrupts the normal cell cycle progression and mitotic processes .
Biochemical Pathways
The inhibition of CDKs and Aurora kinases by this compound affects several biochemical pathways. CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest . Aurora kinases are critical for successful mitosis, and their inhibition can lead to errors in chromosome segregation and cytokinesis . Therefore, the inhibition of these kinases can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
This suggests that the compound has sufficient bioavailability to exert its effects in vivo. The abcg2 drug transporter has been identified as a potential resistance mechanism to this compound, which could impact its bioavailability .
Result of Action
The inhibition of CDKs and Aurora kinases by this compound results in significant molecular and cellular effects. At the molecular level, it alters CDK1 phosphorylation status and interferes with downstream substrates such as retinoblastoma . At the cellular level, it can slow the growth of cells at low concentrations and induce cytotoxicity at higher concentrations . It also activates apoptosis and reduces colony formation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the ABCG2 drug transporter can lead to resistance to this compound . Additionally, the compound’s efficacy can be influenced by the genetic makeup of the cancer cells, such as their p53, retinoblastoma, or P-glycoprotein status .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JNJ-7706621 involves the preparation of a triazole-based sulfonamide compound. The synthetic route typically includes the formation of the triazole ring followed by sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in batch processes with careful monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: JNJ-7706621 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
JNJ-7706621 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study cell cycle regulation and kinase inhibition.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.
Comparison with Similar Compounds
BMS-387032: Another cyclin-dependent kinase inhibitor with similar mechanisms of action.
Alvocidib: A potent inhibitor of cyclin-dependent kinases, used in clinical trials for cancer treatment.
Purvalanol-A: A selective inhibitor of cyclin-dependent kinases with applications in cancer research.
Uniqueness of JNJ-7706621: this compound is unique due to its dual inhibition of both cyclin-dependent kinases and Aurora kinases, providing a broader spectrum of activity against cancer cells. Its selective inhibition of tumor cell proliferation while sparing normal cells makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O3S/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26/h1-7H,(H2,19,25,26)(H3,18,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKUVYLMPJIGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416207 | |
| Record name | JNJ-7706621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443797-96-4 | |
| Record name | JNJ-7706621 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443797964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-7706621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-7706621 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GK72DON8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


